An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylthiophene-3-sulfonyl Chloride
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylthiophene-3-sulfonyl Chloride
Section 1: Introduction and Molecular Overview
2,5-Dimethylthiophene-3-sulfonyl chloride is a specialized heterocyclic sulfonyl chloride that serves as a valuable building block in synthetic chemistry. Its utility is primarily derived from the reactive sulfonyl chloride moiety attached to a sterically defined and electronically distinct dimethylthiophene core. This combination allows for the strategic introduction of the 2,5-dimethylthiophen-3-ylsulfonyl group into a wide array of molecules, making it a reagent of interest in the fields of pharmaceutical synthesis and materials science.
The compound's reactivity is centered on the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. This predictable reactivity, coupled with the unique properties conferred by the thiophene ring, enables the synthesis of complex sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Understanding its core physical properties is paramount for its safe handling, proper storage, and effective deployment in synthetic protocols.
Caption: Molecular structure of 2,5-dimethylthiophene-3-sulfonyl chloride.
Section 2: Core Physical and Chemical Properties
The effective application of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate everything from reaction setup and solvent choice to storage requirements and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 97272-04-3 | |
| Molecular Formula | C₆H₇ClO₂S₂ | |
| Molecular Weight | 210.70 g/mol | |
| Physical Form | Liquid | |
| Appearance | Colorless | |
| Boiling Point | 120-122 °C at 3 mmHg | |
| Solubility | Insoluble in water | |
| Purity | ≥95% (typical) |
Expert Commentary on Properties:
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Physical State: As a liquid at room temperature, 2,5-dimethylthiophene-3-sulfonyl chloride is readily dispensable by volume, simplifying reaction setup. However, its corrosive nature necessitates careful handling with appropriate chemical-resistant syringes or cannulation techniques.
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Boiling Point: The high boiling point, even under reduced pressure (3 mmHg), indicates low volatility under standard laboratory conditions. This minimizes inhalation risks during handling but also means that purification by distillation requires high vacuum to prevent thermal decomposition.
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Solubility: Its insolubility in water is a critical property. This dictates the use of anhydrous aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) for reactions to prevent hydrolysis of the sulfonyl chloride group. This property also simplifies aqueous workups, as the compound and its non-polar derivatives will preferentially partition into an organic layer.
Section 3: Synthesis and Reactivity Profile
Plausible Synthetic Route
While specific, detailed preparations are proprietary, a chemically sound and common method for synthesizing aryl sulfonyl chlorides is the direct chlorosulfonation of the parent aromatic ring. In this case, 2,5-dimethylthiophene would be treated with a strong chlorosulfonating agent.
Causality of Experimental Choice:
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Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful and cost-effective reagent for this transformation. It acts as the source for the -SO₂Cl group.
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Mechanism: The reaction is an electrophilic aromatic substitution. The electron-rich thiophene ring attacks the electrophilic sulfur atom of the chlorosulfonic acid, leading to the substitution of a hydrogen atom (preferentially at the more activated 3-position) with the sulfonyl chloride group. The reaction is typically performed at low temperatures to control its high reactivity and minimize side-product formation.
Core Reactivity: Nucleophilic Acyl Substitution
The central theme of 2,5-dimethylthiophene-3-sulfonyl chloride's reactivity is the electrophilicity of the sulfur atom. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, displacing the chloride leaving group. This reaction is the cornerstone of its utility.
Typical Nucleophiles:
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Amines (Primary & Secondary): React to form stable and often crystalline sulfonamides. This is one of the most common applications in medicinal chemistry.
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Alcohols/Phenols: React to form sulfonate esters. These esters are excellent leaving groups themselves, serving to activate alcohols for subsequent substitution reactions.
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Water: Reacts via hydrolysis to form the corresponding 2,5-dimethylthiophene-3-sulfonic acid. This is an undesirable side reaction, underscoring the need for anhydrous conditions.
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol describes a self-validating system for synthesizing a sulfonamide derivative, a process central to the application of this reagent.
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired primary or secondary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, 0.1-0.5 M).
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Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq.). The base is critical as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is a control measure to manage the exothermicity of the reaction and prevent potential side reactions.
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Reagent Addition: Slowly add 2,5-dimethylthiophene-3-sulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred solution. A slow addition rate is crucial for thermal control.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting reagent.
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Workup & Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography or recrystallization.
Caption: General workflow for the synthesis of sulfonamides.
Section 4: Predicted Spectral Properties
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should feature three distinct singlets:
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One singlet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the single proton on the thiophene ring at the 4-position.
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Two singlets in the aliphatic region (approx. 2.5-3.0 ppm), each integrating to 3 protons, corresponding to the two non-equivalent methyl groups at the 2- and 5-positions.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals: four for the thiophene ring carbons and two for the methyl carbons.
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IR Spectroscopy: The infrared spectrum would be dominated by strong, characteristic stretching vibrations for the sulfonyl group (S=O) in the regions of approximately 1350-1380 cm⁻¹ (asymmetric stretch) and 1160-1190 cm⁻¹ (symmetric stretch).
Section 5: Safety, Handling, and Storage
Due to its high reactivity, 2,5-dimethylthiophene-3-sulfonyl chloride must be handled with stringent safety measures.
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Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. The GHS signal word is "Danger" with the pictogram GHS05 (corrosion) being applicable.
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Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles in conjunction with a full-face shield.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors. Use only in a well-ventilated area. It is classified as a Dangerous Good for transport, which may incur additional shipping charges.
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Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases or oxidizing agents. The recommended storage temperature is between 2-8 °C. Keep the container tightly closed to prevent moisture from entering, which would lead to hydrolysis.
Section 6: Conclusion
2,5-Dimethylthiophene-3-sulfonyl chloride is a potent and versatile chemical reagent for introducing a specific sulfonyl moiety into organic molecules. Its status as a corrosive liquid with a high boiling point and water insolubility defines the necessary conditions for its handling and use. The predictable reactivity of its sulfonyl chloride group with a wide range of nucleophiles makes it a reliable tool for constructing complex molecular architectures in pharmaceutical and materials research. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
References
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2,5-dimethylthiophene-3-sulfonyl chloride | CAS 97272-04-3 | SCBT.
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2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE [97272-04-3].
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2,5-dimethylthiophene-3-sulfonyl Chloride - LookChem.
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Buy 2,5-dimethylthiophene-3-sulfonyl Chloride | 97272-04-3 - Smolecule.
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2,5-dimethylthiophene-3-sulfonyl Chloride | C6H7ClO2S2 | CID 2779650 - PubChem.
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2,5-Dimethylthiophene-3-sulphonyl chloride | 97272-04-3 - Sigma-Aldrich.
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2,5-Dimethylthiophene-3-sulfonyl chloride [F226325-5G] - 97272-04-3 - Novachem.
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2,5-Dimethylthiophene-3-sulfonyl chloride | 97272-04-3 | XDA27204 - Biosynth.
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SAFETY DATA SHEET - 2,5-Dichlorothiophene-3-sulfonyl chloride.
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2,5-Dimethyl-3-thiophenesulfonyl chloride | CymitQuimica.
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The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to... [Homework.Study.com]([Link]
